

Physicochemical properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the imperative is to move beyond mere synthesis and to deeply comprehend the fundamental physicochemical properties that govern a molecule's journey from a laboratory curiosity to a clinical candidate. The benzothiazole scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds, prized for its unique electronic and steric characteristics.[\[1\]](#)[\[2\]](#) This guide focuses on a specific, yet significant, member of this family: 2-methyl-1,3-benzothiazole-5-carboxylic acid. Its derivatives have shown potential in diverse therapeutic areas, including neurodegenerative diseases and infectious agents like tuberculosis.[\[1\]](#)[\[3\]](#)

This document is structured not as a rigid data sheet, but as a practical guide for the discerning scientist. We will delve into the core properties of this molecule, explain the causality behind the experimental methods used for their determination, and provide actionable, field-proven protocols. Our objective is to equip you, the researcher, with the foundational knowledge necessary to unlock the full potential of this versatile chemical entity.

Core Physicochemical Profile

A molecule's identity is defined by its physical and chemical properties. These parameters are the primary determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The key physicochemical properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid are summarized below.

Table 1: Summary of Physicochemical Properties

Property	Value	Significance in Drug Development
Molecular Formula	<chem>C9H7NO2S</chem>	Defines the elemental composition and exact mass. [4]
Molecular Weight	193.23 g/mol	A key component of Lipinski's Rule of Five; influences diffusion and transport.[4]
Appearance	Colorless to slightly yellow crystalline powder	Basic physical state observation; important for formulation considerations.[5]
Melting Point	202°C	Indicates purity and lattice energy of the solid state.[4]
pKa (Predicted)	~3-5	Governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and receptor interaction. The carboxylic acid moiety is the primary acidic center.[6]
logP (Predicted)	~2.3 (for 6-isomer)	The octanol-water partition coefficient (logP) is a measure of lipophilicity, a primary predictor of membrane permeability and overall ADME properties.[7][8]
Aqueous Solubility	Slightly soluble	Solubility is a prerequisite for absorption; poor solubility is a major hurdle in drug development.[5]

Structural Confirmation and Spectroscopic Identity

Before any functional assay, confirming the identity and purity of the compound is paramount. Spectroscopic methods provide a molecular fingerprint.

Expected Spectroscopic Data

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation. For this molecule, one would expect to see distinct signals for the aromatic protons on the benzothiazole ring, a singlet for the methyl group protons, and a characteristic downfield signal for the carboxylic acid proton. The ^{13}C spectrum would similarly show unique resonances for the aromatic, thiazole, methyl, and carboxyl carbons. [\[9\]](#)[\[10\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. The spectrum should prominently feature a strong carbonyl (C=O) stretching vibration from the carboxylic acid, along with C=N stretching from the thiazole ring and various C-H and C=C stretching vibrations from the aromatic system.[\[9\]](#)[\[11\]](#)
- UV-Visible (UV-Vis) Spectroscopy: The conjugated benzothiazole system will exhibit characteristic absorbance peaks in the UV region, corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. This technique is also fundamental for quantitative analysis in solubility and partitioning experiments.[\[12\]](#)

Key Experimental Protocols: A Methodological Deep Dive

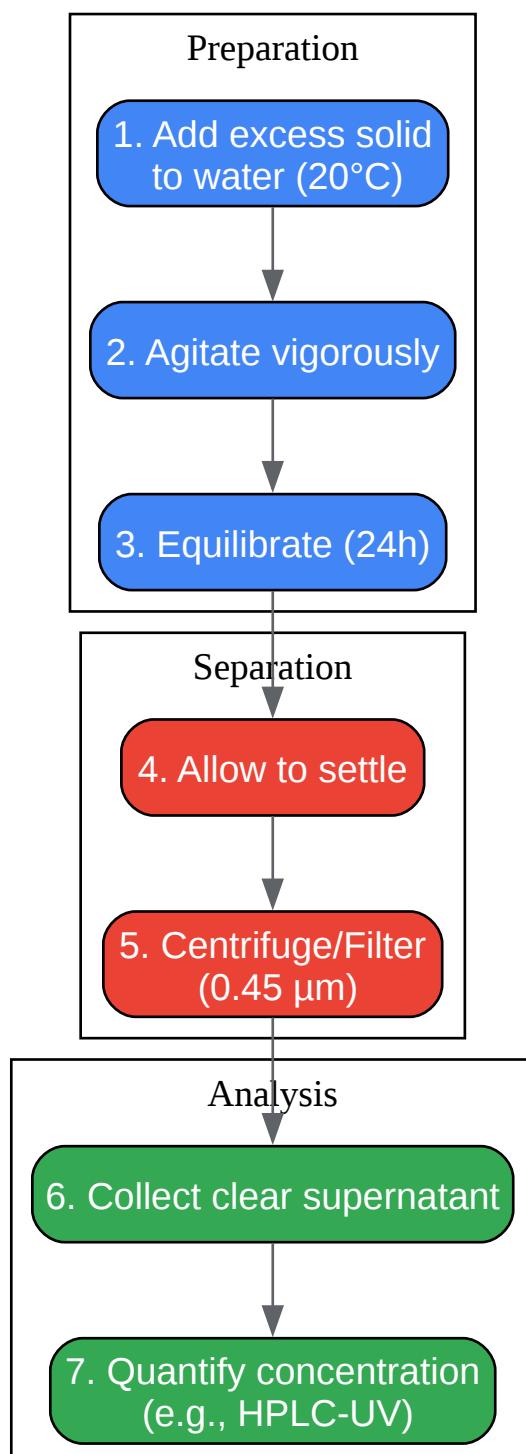
The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters. The emphasis is not just on the steps, but on the scientific reasoning that underpins them.

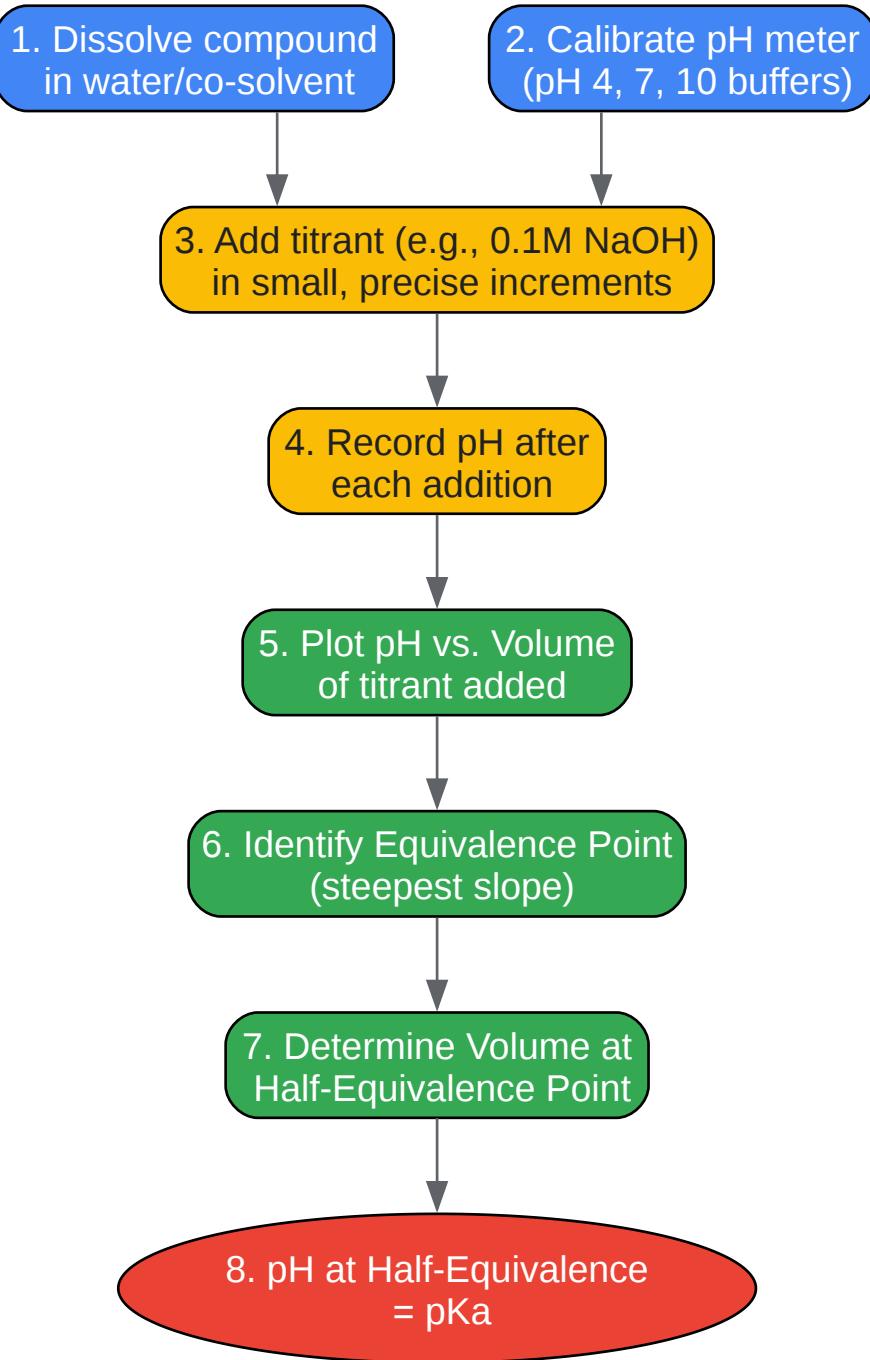
Determination of Aqueous Solubility (OECD 105 Flask Method)

Causality: Aqueous solubility is a gatekeeper for bioavailability. A compound must dissolve to be absorbed. The OECD 105 guideline provides a robust, standardized "flask method" for this determination, ensuring reproducibility.[\[13\]](#)[\[14\]](#) The principle is simple: create a saturated

solution at a defined temperature, separate the solid from the liquid phase, and quantify the concentration of the dissolved compound.

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Physicochemical properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583416#physicochemical-properties-of-2-methyl-1-3-benzothiazole-5-carboxylic-acid>]

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